

Technical Monograph: 1-[5-(2-Chlorophenyl)-2-furyl]ethanone[1]

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Compound of Interest

Compound Name: 1-[5-(2-Chlorophenyl)-2-furyl]ethanone

CAS No.: 675596-28-8

Cat. No.: B1450127

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Executive Summary

1-[5-(2-Chlorophenyl)-2-furyl]ethanone (also known as 2-Acetyl-5-(2-chlorophenyl)furan) represents a specialized scaffold in medicinal chemistry, belonging to the class of 5-aryl-2-acylfurans.[1] This structural motif acts as a critical pharmacophore in the development of microtubule destabilizing agents (MDAs) and antimicrobial compounds.[1] This guide delineates the physicochemical profile, synthetic pathways, and biological potential of this molecule, emphasizing its role as a precursor for chalcone-based drug candidates.[2]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a central furan ring substituted at the C2 position with an acetyl group and at the C5 position with a 2-chlorophenyl moiety.[1] The ortho-chloro substitution on the phenyl ring introduces steric twist and lipophilicity distinct from its para-substituted analogs, influencing binding affinity in protein pockets.

Property	Value / Description
IUPAC Name	1-[5-(2-Chlorophenyl)furan-2-yl]ethanone
Molecular Formula	C ₁₂ H ₉ ClO ₂
Molecular Weight	220.65 g/mol
Core Scaffold	2,5-Disubstituted Furan
Key Functional Groups	Methyl Ketone (Acetyl), Aryl Chloride, Furan Ring
Calculated LogP	~3.2 (Predicted based on fragment contribution)
H-Bond Acceptors	2 (Carbonyl O, Furan O)
H-Bond Donors	0

Synthesis & Production Protocols

Two primary pathways are validated for the synthesis of **1-[5-(2-Chlorophenyl)-2-furyl]ethanone**: the Meerwein Arylation (classic radical-polar crossover) and the Suzuki-Miyaura Cross-Coupling (palladium-catalyzed).[1]

Pathway A: Meerwein Arylation (Diazo Coupling)

This method is preferred for cost-efficiency and avoids the need for pre-functionalized furan boronic acids.[1]

Mechanism: The reaction proceeds via the decomposition of the aryldiazonium salt in the presence of a copper(II) catalyst, generating an aryl radical that attacks the furan ring at the electron-rich C5 position.

Protocol:

- **Diazotization:** Dissolve 2-chloroaniline (1.0 eq) in dilute HCl (3.0 eq). Cool to 0–5°C. Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

- Coupling: To a separate vessel, add 2-acetylfuran (1.0 eq) and CuCl_2 (0.15 eq) in acetone/water.
- Addition: Slowly add the cold diazonium solution to the 2-acetylfuran mixture over 1 hour.
- Workup: Allow to warm to room temperature (evolution of N_2 gas). Extract with Ethyl Acetate (3x).[1] Wash organic layer with NaHCO_3 and brine.[1] Dry over MgSO_4 . [1]
- Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane:EtOAc 9:1).

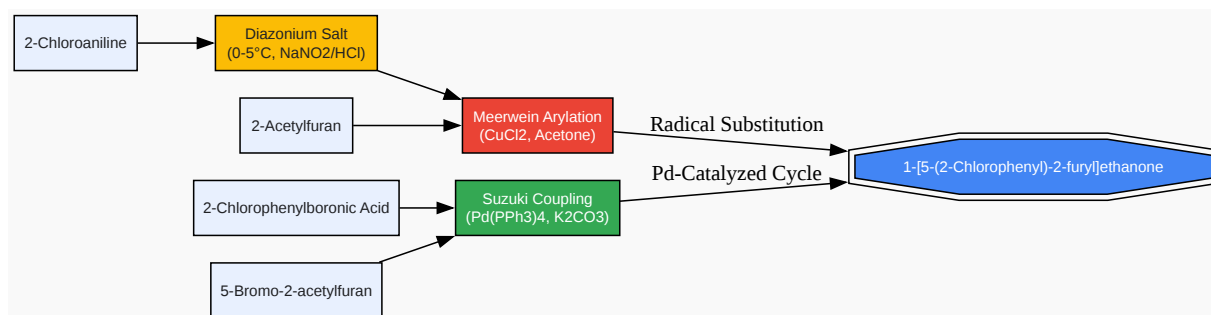
Pathway B: Suzuki-Miyaura Coupling

Preferred for high-throughput synthesis or when mild conditions are required.[1]

Protocol:

- Reagents: Combine 1-(5-bromofuran-2-yl)ethanone (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and K_2CO_3 (2.0 eq).
- Catalyst: Add $\text{Pd}(\text{PPh}_3)_4$ (3-5 mol%) in Toluene/Ethanol/Water (4:1:1).[1]
- Reaction: Reflux under N_2 atmosphere for 4-8 hours.
- Purification: Standard aqueous workup followed by column chromatography.[1]

Visualization: Synthesis Logic Flow



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Caption: Dual synthetic pathways comparing the radical-mediated Meerwein arylation (top) and Palladium-catalyzed Suzuki coupling (bottom).

Physicochemical Properties & Stability[1][4]

Based on the structural class of 5-aryl-2-acetylfurans, the following properties are characteristic. Note: Experimental melting points for the specific 2-chloro isomer may vary slightly from the 4-chloro analog.

Property	Data (Representative)
Physical State	Crystalline Solid
Color	Pale yellow to orange needles
Melting Point	90–110°C (Estimated range based on ortho steric effect lowering MP relative to para analogs [126°C])
Solubility	Soluble in DCM, Chloroform, DMSO, Ethanol.[3] Insoluble in Water.[1]
UV-Vis Absorption	$\lambda_{\text{max}} \sim 300\text{--}320 \text{ nm}$ (Extended conjugation)
Stability	Stable under ambient conditions.[1] Light sensitive (furan ring oxidation).[1]

Reactivity Profile & Derivatization[7]

The chemical utility of **1-[5-(2-Chlorophenyl)-2-furyl]ethanone** lies in its dual reactivity: the electrophilic carbonyl and the electron-rich furan ring.[1]

Claisen-Schmidt Condensation (Chalcone Synthesis)

The acetyl group serves as a nucleophile in aldol-type condensations with aromatic aldehydes, yielding furan-chalcones.[1] These derivatives are potent tubulin inhibitors.[1]

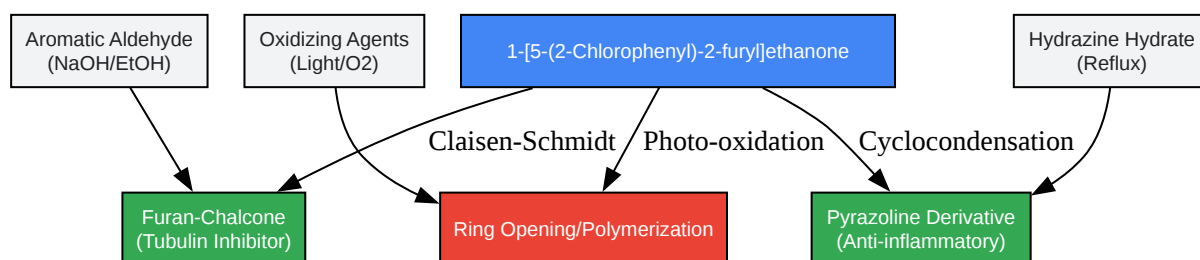
- Reagents: Ar-CHO, NaOH (aq), Ethanol.
- Product: 1-[5-(2-Chlorophenyl)-2-furyl]-3-aryl-prop-2-en-1-one.[1]

Heterocycle Formation

Reaction with hydrazines yields pyrazolines, which are investigated for anti-inflammatory activity.

- Reagents: Hydrazine hydrate or Phenylhydrazine, Ethanol, Reflux.

Visualization: Reactivity Network



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Caption: Primary derivatization pathways converting the acetyl-furan scaffold into bioactive chalcones and pyrazolines.[1]

Biological Potential[2][8][9][10]

Tubulin Polymerization Inhibition

Research on 5-aryl-furan derivatives indicates their capability to bind to the colchicine-binding site of tubulin.[1] The 2-chlorophenyl substituent provides a steric bulk that can lock the molecule in a non-planar conformation, potentially enhancing selectivity against cancer cell lines (e.g., HeLa, MCF-7).

- Mechanism: Disruption of microtubule dynamics leading to G2/M phase cell cycle arrest and apoptosis.[1]

Antimicrobial Activity

The furan-chalcone derivatives synthesized from this core have demonstrated efficacy against Gram-positive bacteria (*S. aureus*) by interfering with cell wall synthesis pathways.[1]

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